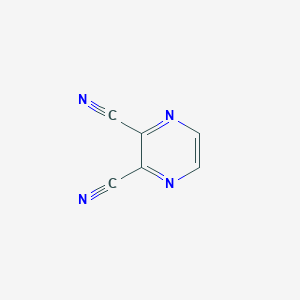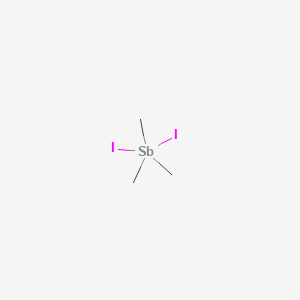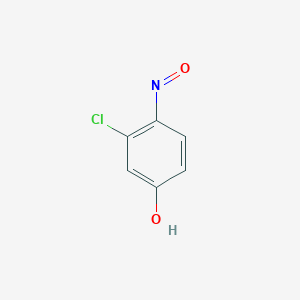
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-, also known as nitrosoacetophenone oxime (NAP), is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of NAP is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
生化学的および生理学的効果
NAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using NAP in lab experiments is its high reactivity, which allows it to react with a wide range of biological molecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with the interpretation of results. Additionally, the toxicity of NAP can be a concern, particularly in in vivo experiments.
将来の方向性
There are many potential future directions for research involving NAP. One area of interest is the development of new methods for the synthesis of NAP and related compounds. Another area of interest is the development of more selective and less toxic derivatives of NAP for use in biological systems. Additionally, the potential therapeutic applications of NAP and related compounds in the treatment of diseases such as cancer and Alzheimer's disease are areas of active research.
合成法
The synthesis of NAP can be achieved through a three-step process. The first step involves the reaction of 3-chloro-4-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-chloro-4-hydroxyiminoacetophenone. The second step involves the reaction of this intermediate with sodium nitrite to form the nitroso derivative. Finally, the nitroso compound is reduced to NAP using sodium hydrosulfite.
科学的研究の応用
NAP has been widely used in scientific research due to its ability to react with a variety of biological molecules, including proteins, nucleic acids, and lipids. This reactivity has made it an important tool for studying the structure and function of these molecules, as well as their interactions with other molecules.
特性
CAS番号 |
13362-36-2 |
|---|---|
製品名 |
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- |
分子式 |
C6H4ClNO2 |
分子量 |
157.55 g/mol |
IUPAC名 |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChIキー |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
正規SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
その他のCAS番号 |
13362-36-2 |
同義語 |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



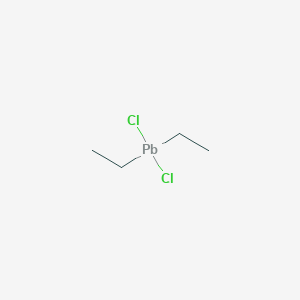
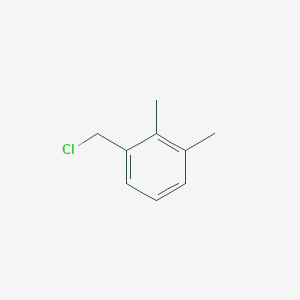
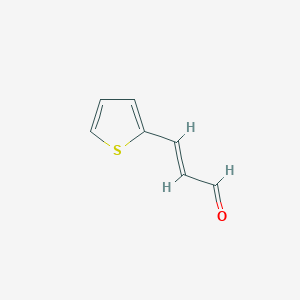
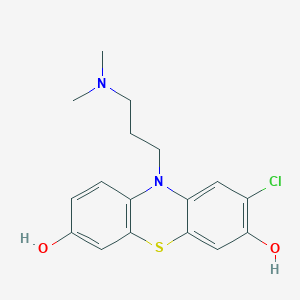
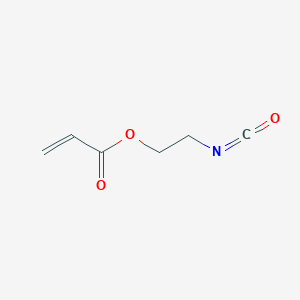

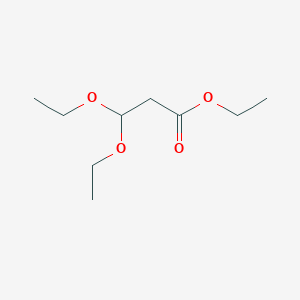

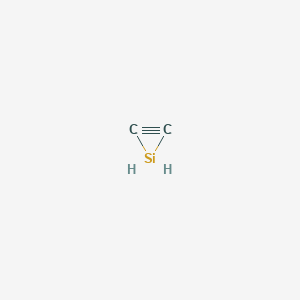
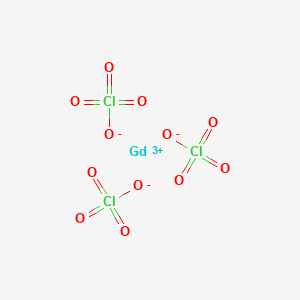
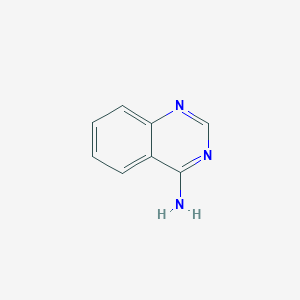
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
